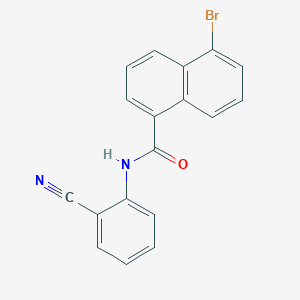

5-bromo-N-(2-cyanophenyl)-1-naphthamide

Description

Overview of Naphthamide Derivatives in Contemporary Chemical Research

Naphthamide derivatives, characterized by a naphthalene (B1677914) ring system linked to a nitrogen atom via a carbonyl group, represent a privileged scaffold in medicinal chemistry and materials science. The rigid, planar, and aromatic nature of the naphthalene core provides a versatile framework that can be readily functionalized to modulate the compound's steric, electronic, and pharmacokinetic properties.

In contemporary chemical research, naphthamide derivatives are actively investigated for a wide range of biological activities. Numerous studies have highlighted their potential as potent inhibitors of various enzymes and receptors. For instance, certain naphthamide derivatives have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors require for growth and metastasis.

Furthermore, the naphthamide scaffold is a common feature in molecules targeting other biological pathways. Research has explored their application as anticancer, anti-inflammatory, and antimicrobial agents. The ability to introduce diverse substituents at various positions on the naphthalene ring and the amide nitrogen allows for the fine-tuning of their biological activity and selectivity.

Rationale for Investigating the Chemical Compound 5-bromo-N-(2-cyanophenyl)-1-naphthamide

The specific chemical structure of this compound suggests a deliberate design aimed at exploring novel chemical space and potential biological activity. The rationale for its investigation can be deconstructed by considering the individual contributions of its key functional groups: the 5-bromo-naphthamide core and the N-(2-cyanophenyl) substituent.

The 5-bromo-naphthamide moiety: The introduction of a bromine atom at the 5-position of the naphthalene ring is a common strategy in medicinal chemistry. Halogen atoms, such as bromine, can significantly influence a molecule's properties. Bromine is known to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Additionally, the bromine atom can act as a key interaction point within a biological target, forming halogen bonds that contribute to binding affinity and selectivity. The position of the bromine atom is also crucial, as it can direct the molecule's orientation within a binding pocket.

The combination of these structural features in this compound suggests a hypothesis-driven approach to chemical synthesis. Researchers would likely be interested in how the interplay between the brominated naphthalene core and the cyanophenyl substituent affects the compound's physicochemical properties and its potential to interact with specific biological targets. The investigation of this molecule could lead to the discovery of new pharmacological probes or lead compounds for drug discovery programs.

Historical Context of Related Naphthamide and Halogenated Aromatic Compounds in Academic Studies

The study of naphthamide and halogenated aromatic compounds has a rich history, deeply rooted in the development of organic chemistry.

The parent molecule, naphthalene, was first isolated from coal tar in the early 19th century. wikipedia.org Its structure, consisting of two fused benzene rings, was a subject of considerable academic debate and research, contributing significantly to the understanding of aromaticity. The subsequent exploration of naphthalene chemistry led to the synthesis of a vast array of derivatives, including the naphthamides, which became important intermediates in the synthesis of dyes and, later, pharmaceuticals.

The study of halogenated aromatic compounds also has a long and complex history. The introduction of halogens onto aromatic rings, a process known as electrophilic aromatic substitution, is a fundamental reaction in organic chemistry, with early examples dating back to the 19th century. fiveable.memasterorganicchemistry.com Initially, these compounds were of interest for their chemical reactivity and as synthetic intermediates.

In the 20th century, the biological and environmental impact of halogenated aromatic compounds became a major focus of academic and industrial research. While some compounds, such as certain pesticides and flame retardants, were found to be persistent environmental pollutants, others have been developed as highly effective pharmaceuticals. wikipedia.org The unique properties conferred by halogen atoms, such as increased potency and metabolic stability, have made them a valuable tool in the medicinal chemist's arsenal. The historical understanding of how halogenation affects the properties of aromatic compounds provides a crucial backdrop for the contemporary investigation of molecules like this compound.

Detailed Research Findings

As of the current literature survey, specific research findings and detailed experimental data for this compound are not extensively available in publicly accessible academic journals or databases. This suggests that the compound may be a novel chemical entity or part of proprietary research that has not yet been published.

However, based on the known properties of its constituent parts, we can present a table of predicted physicochemical properties. These values are calculated using computational cheminformatics tools and provide an estimation of the compound's characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₈H₁₁BrN₂O |

| Molecular Weight | 367.20 g/mol |

| LogP | 4.5 |

| Topological Polar Surface Area | 56.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Note: These properties are computationally predicted and have not been experimentally verified.

Chemical Compound Information

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Naphthalene |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(2-cyanophenyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2O/c19-16-9-4-6-13-14(16)7-3-8-15(13)18(22)21-17-10-2-1-5-12(17)11-20/h1-10H,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGQOQICPWXVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC3=C2C=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo N 2 Cyanophenyl 1 Naphthamide

Retrosynthetic Analysis of 5-bromo-N-(2-cyanophenyl)-1-naphthamide

A logical retrosynthetic analysis of the target molecule, this compound, begins with the disconnection of the amide bond. This is a common and effective strategy in the retrosynthesis of amides. This primary disconnection yields two key precursors: 5-bromo-1-naphthoyl chloride and 2-aminobenzonitrile (B23959).

Further retrosynthetic disassembly of 5-bromo-1-naphthoyl chloride leads to 5-bromo-1-naphthoic acid. chemicalbook.com This carboxylic acid can, in turn, be conceptually derived from 1-naphthoic acid through a regioselective bromination reaction. The synthesis of 2-aminobenzonitrile can be envisioned from the dehydration of 2-aminobenzamide (B116534). researchmap.jp This multi-step retrosynthetic approach provides a clear and practical roadmap for the total synthesis of the target compound.

Optimized Synthesis of this compound via Established and Novel Pathways

The forward synthesis, guided by the retrosynthetic analysis, involves the preparation of the two key intermediates followed by their coupling to form the final product.

Amidation and Naphthamide Core Formation Strategies

The crucial step in the synthesis is the formation of the amide bond between 5-bromo-1-naphthoyl chloride and 2-aminobenzonitrile. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is evolved. sphinxsai.com The reaction is generally performed in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures, often starting at 0 °C and gradually warming to room temperature.

Alternative amidation strategies that bypass the need for an acyl chloride can also be employed. Direct coupling of 5-bromo-1-naphthoic acid with 2-aminobenzonitrile can be achieved using various coupling agents. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). libretexts.org More recent developments in amidation chemistry include the use of phosphonium (B103445) or uranium-based coupling reagents.

The synthesis of the 5-bromo-1-naphthoic acid precursor can be accomplished through the bromination of 1-naphthoic acid. chemicalbook.com The carboxylic acid is then converted to the more reactive acyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgrsc.org The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed. rsc.org

The second key intermediate, 2-aminobenzonitrile, can be synthesized from 2-aminobenzamide through dehydration. researchmap.jp This reaction can be effectively carried out using reagents like phenylphosphonic dichloride in pyridine. researchmap.jp

Stereoselective and Regioselective Introduction of Halogen and Cyano Moieties

The synthesis of this compound requires precise control over the regiochemistry of the bromine substituent on the naphthalene (B1677914) ring. The bromination of 1-naphthoic acid is an electrophilic aromatic substitution. The directing effect of the carboxylic acid group at the C1 position influences the position of the incoming electrophile. While a mix of isomers can be formed, reaction conditions can be optimized to favor the formation of the 5-bromo isomer. The use of specific brominating agents and catalysts, as well as control of reaction temperature, are crucial for achieving high regioselectivity. For instance, electrophilic bromination using N-bromosuccinimide (NBS) in a suitable solvent is a common method for achieving regioselective bromination of aromatic compounds. researchmap.jp

The introduction of the cyano group is accomplished through the use of a pre-functionalized starting material, 2-aminobenzonitrile. The synthesis of this intermediate itself involves regiochemically defined steps, ensuring the cyano group is at the desired position on the phenyl ring. researchmap.jp

Protecting Group Strategies and Deprotection in this compound Synthesis

In the synthesis of this compound, the compatibility of the functional groups present is a key consideration. The amino group of 2-aminobenzonitrile is the primary site of reaction during the amidation step. A potential concern is the reactivity of the cyano group under the conditions used for amide bond formation. However, studies on the synthesis of 2-aminobenzonitrile from 2-aminobenzamide have shown that the dehydration of the amide to a nitrile can be achieved without the need to protect the amino group. researchmap.jp This suggests that the cyano group is generally stable under standard amidation conditions and that a protecting group for the cyano functionality is likely not required.

If, under specific or harsher reaction conditions, the cyano group were to interfere, a protecting group strategy might be necessary. However, for the standard and optimized synthetic routes described, a protecting-group-free approach is feasible and more efficient.

Mechanistic Insights into Key Synthetic Steps for this compound Formation

The formation of the central amide bond in this compound from 5-bromo-1-naphthoyl chloride and 2-aminobenzonitrile follows a well-established nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group in 2-aminobenzonitrile, being nucleophilic, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is typically added to neutralize the hydrochloric acid byproduct.

When using a carboxylic acid and a coupling agent, the mechanism involves the activation of the carboxylic acid. For example, with a carbodiimide (B86325) like DCC, the carboxylic acid adds to one of the double bonds of the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide and a dicyclohexylurea byproduct.

Derivatization and Analog Synthesis from this compound Precursors

The bromine atom on the naphthyl ring of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of analogs. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The bromo substituent can be readily replaced with various aryl, heteroaryl, or alkyl groups via the Suzuki-Miyaura coupling reaction. nih.govnih.gov This palladium-catalyzed reaction involves the coupling of the aryl bromide with a boronic acid or boronic ester in the presence of a base. This methodology offers a powerful tool for creating a library of derivatives with diverse substituents at the 5-position of the naphthalene core.

Buchwald-Hartwig Amination: The bromine atom can also be substituted with a variety of nitrogen-containing functional groups through the Buchwald-Hartwig amination. libretexts.orgwikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines, anilines, or amides. This opens up possibilities for synthesizing analogs with different amino substituents, potentially modulating the compound's properties.

The following table summarizes potential derivatization reactions:

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/water) | 5-Aryl-N-(2-cyanophenyl)-1-naphthamide |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), base (e.g., NaOtBu), solvent (e.g., toluene) | 5-(Dialkylamino)-N-(2-cyanophenyl)-1-naphthamide |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | 5-(Alkynyl)-N-(2-cyanophenyl)-1-naphthamide |

| Stille Coupling | Organostannane, Pd catalyst, solvent (e.g., toluene) | 5-Aryl/Alkyl-N-(2-cyanophenyl)-1-naphthamide |

| Heck Reaction | Alkene, Pd catalyst, base (e.g., Et₃N), solvent (e.g., DMF) | 5-(Alkenyl)-N-(2-cyanophenyl)-1-naphthamide |

These derivatization strategies highlight the synthetic utility of this compound as a scaffold for the generation of diverse chemical entities with potentially novel properties and applications.

Despite a comprehensive search for scientific literature, no specific studies detailing the green chemistry approaches and sustainable synthesis protocols for This compound have been identified. Research and publications on this particular compound are not available in the public domain, preventing a detailed discussion on its sustainable synthetic methodologies.

The field of green chemistry emphasizes the development of chemical processes and products that minimize the use and generation of hazardous substances. Key principles of green chemistry that would be relevant to the synthesis of a molecule like this compound include:

Use of Renewable Feedstocks: Starting materials for the synthesis would ideally be derived from renewable resources rather than petrochemical sources.

Atom Economy: Synthetic routes would be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents would be avoided in favor of greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Synthetic methods would be designed to be carried out at ambient temperature and pressure to reduce energy consumption.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts are used in small amounts and can carry out a single reaction many times, reducing waste.

While general principles of green chemistry can be applied to the hypothetical synthesis of this compound, the absence of specific research on this compound means that no detailed, scientifically validated green synthesis protocols can be provided at this time. Further research and development would be necessary to establish and optimize sustainable synthetic routes for this specific molecule.

Advanced Structural Characterization and Conformational Analysis of 5 Bromo N 2 Cyanophenyl 1 Naphthamide

Spectroscopic and Spectrometric Elucidation of 5-bromo-N-(2-cyanophenyl)-1-naphthamide Structure

A suite of spectroscopic techniques provides a wealth of information regarding the connectivity, chemical environment of atoms, functional groups, and electronic properties of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR, Diffusion NMR)

Advanced NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for providing insight into the spatial relationships between atoms.

Two-Dimensional (2D) NMR: For a molecule with multiple aromatic protons in crowded regions, one-dimensional (1D) NMR spectra are often insufficient for complete assignment. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial.

COSY: This experiment would reveal the proton-proton coupling networks within the naphthyl and phenyl rings. For instance, correlations would be expected between H-2, H-3, and H-4 of the naphthyl ring, and between H-6, H-7, and H-8. Similarly, the four adjacent protons on the 2-cyanophenyl ring would show a distinct correlation pattern.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom that bears a proton.

HMBC: This technique is critical for identifying longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the amide proton (N-H) to the carbonyl carbon (C=O), as well as to carbons in both the naphthyl and cyanophenyl rings, confirming the connectivity across the amide bond. Correlations from the naphthyl protons to the carbonyl carbon and from the cyanophenyl protons to the cyano carbon (C≡N) would further solidify the structural assignment.

A hypothetical table of key 2D NMR correlations is presented below.

| Proton (¹H) | Correlated Carbon (¹³C) via HMBC | Correlated Protons (¹H) via COSY |

| N-H | C=O, C1' (Naphthyl), C2'' (Phenyl) | None |

| H-2 | C1, C3, C4, C9 | H-3 |

| H-6 | C5, C7, C8, C10 | H-7 |

| H-3' | C1', C2', C4', C5' | H-4' |

Note: Numbering is illustrative. C1' refers to the carbon of the naphthyl ring attached to the amide, and C2'' to the carbon of the phenyl ring attached to the amide.

Solid-State NMR (ssNMR): While solution NMR provides data on the time-averaged conformation of a molecule, ssNMR can provide information about the structure in the solid state, including the effects of crystal packing on the molecular conformation. This can be particularly useful for identifying the presence of different polymorphs.

Diffusion NMR (DOSY): Diffusion-Ordered Spectroscopy can be used to confirm the purity of the sample. All signals belonging to the molecule should have the same diffusion coefficient, and thus align horizontally in a 2D DOSY spectrum. This helps to distinguish signals of the target compound from those of impurities or solvents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

HRMS provides an extremely accurate mass measurement of the parent ion, which is used to validate the molecular formula. For this compound (C₁₈H₁₁BrN₂O), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. The presence of a bromine atom would be readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two major peaks (M+ and M+2) of nearly equal intensity.

Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides valuable structural information. A common and diagnostic fragmentation pathway for aromatic amides is the cleavage of the amide C-N bond. nih.govunl.pt This would lead to the formation of two primary fragment ions:

A 5-bromo-1-naphthoyl cation (m/z ~249/251).

An aminobenzonitrile radical cation or related fragments.

Further fragmentation of the naphthoyl cation could involve the loss of carbon monoxide (CO). nih.gov

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Identity |

| [M+H]⁺ | 379.0131 | 381.0111 | Protonated Molecular Ion |

| [C₁₁H₆BrO]⁺ | 248.9600 | 250.9580 | 5-bromo-1-naphthoyl cation |

| [C₁₁H₆Br]⁺ | 220.9651 | 222.9631 | Bromonaphthyl cation (loss of CO) |

| [C₇H₅N₂]⁺ | 117.0447 | - | 2-aminobenzonitrile (B23959) fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is a rapid and non-destructive method for identifying the functional groups present in a molecule. FT-IR and Raman spectroscopy are complementary techniques. sci-hub.stthermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by strong absorptions characteristic of the amide and cyano groups. The N-H stretch would appear as a sharp band around 3300-3400 cm⁻¹. The amide I band (primarily C=O stretch) would be a very strong absorption around 1650-1680 cm⁻¹. nih.gov The C≡N stretch from the cyanophenyl group is expected as a sharp, medium-intensity band around 2220-2240 cm⁻¹. The spectrum would also show multiple bands in the 1400-1600 cm⁻¹ region corresponding to aromatic C=C stretching and bands in the 600-900 cm⁻¹ region from C-H out-of-plane bending.

Raman Spectroscopy: In contrast to the IR spectrum, the Raman spectrum would likely show a strong C≡N stretching band due to the change in polarizability of this bond. Aromatic ring breathing modes would also be prominent. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum. The C-Br stretch would appear at low frequencies, typically below 600 cm⁻¹. sci-hub.st

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Vibration Mode |

| Amide N-H | ~3350 (Sharp, Medium) | Weak | Stretching |

| Aromatic C-H | ~3050 (Medium) | Strong | Stretching |

| Cyano C≡N | ~2230 (Sharp, Medium) | Strong | Stretching |

| Amide C=O | ~1670 (Very Strong) | Medium | Amide I Stretch |

| Aromatic C=C | 1400-1600 (Multiple, Strong) | Strong | Ring Stretching |

| C-N | ~1300 (Medium) | Medium | Stretching |

| C-Br | ~550 (Medium) | Medium | Stretching |

Electronic Absorption and Fluorescence Spectroscopy for Chromophore Characterization

The extended π-system, encompassing both the naphthalene (B1677914) and phenyl rings linked by the amide bridge, constitutes a significant chromophore.

UV-Visible Absorption: Naphthalene-based compounds typically exhibit strong UV absorption. omlc.org The spectrum of this compound would be expected to show multiple absorption bands corresponding to π→π* transitions. The absorption maxima (λ_max) would likely be located in the UV region, potentially extending into the near-visible depending on the solvent polarity.

Fluorescence Spectroscopy: Many naphthalene derivatives are known to be fluorescent. rsc.org Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule would likely exhibit fluorescence emission. The position and quantum yield of the fluorescence can be sensitive to the solvent environment and the substitution pattern on the aromatic rings. The presence of the heavy bromine atom might, however, lead to some quenching of the fluorescence through an enhanced intersystem crossing rate.

X-ray Crystallography for Solid-State Structure Determination of this compound

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The crystal packing of this compound would be governed by a combination of intermolecular forces.

Hydrogen Bonding: The most significant directional interaction is expected to be the hydrogen bond between the amide N-H group of one molecule and the amide carbonyl oxygen (C=O) of a neighboring molecule. rsc.orgmdpi.com This N-H···O=C interaction is a classic motif in the crystal structures of amides and often leads to the formation of one-dimensional chains or dimeric structures.

Other Interactions: Halogen bonding involving the bromine atom (e.g., C-Br···O or C-Br···N) and dipole-dipole interactions involving the polar cyano group could also play a role in directing the crystal packing. mdpi.com The interplay of these various forces determines the final crystal structure and can lead to the formation of complex three-dimensional supramolecular architectures. rsc.org Analysis of the crystal structure of related N-(2-cyanophenyl)amides has shown that the nitrile nitrogen atom does not always act as a hydrogen bond acceptor, with the amide-to-amide N-H···O hydrogen bond often being the dominant interaction. mdpi.com

A summary of hypothetical crystallographic data is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| N-H···O Bond Distance | ~2.0 Å |

| N···O Distance | ~2.9 Å |

| N-H···O Bond Angle | ~170° |

| π-π Stacking Distance | ~3.5 - 3.8 Å |

Tautomerism and Polymorphism Studies of Crystalline this compound

The amide linkage in this compound theoretically allows for amide-imidic acid tautomerism. In this process, a proton could migrate from the nitrogen atom to the carbonyl oxygen, resulting in an imidic acid tautomer. However, for most amides, the equilibrium lies heavily in favor of the amide form due to its greater thermodynamic stability. thieme-connect.denih.gov The presence of aromatic rings and the cyano group could influence this equilibrium, but without specific spectroscopic or computational studies, any discussion remains speculative. nih.govresearchgate.net

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon in derivatives of naphthamide. rsc.org Different polymorphs can exhibit distinct physical properties, including solubility and melting point. The specific polymorphic behavior of this compound would require investigation through techniques such as X-ray diffraction (XRD) on crystals prepared under various conditions. Currently, no such crystallographic data appears to have been published.

Conformational Landscape Analysis of this compound

The conformation of this compound is determined by the rotation around its single bonds, particularly the amide bond and the bonds connecting the naphthyl and phenyl rings to the amide linker.

Solution-State Conformational Dynamics and Preferred Conformations

In solution, the molecule would be expected to exist as an equilibrium of different conformers. The planarity of the amide bond is a key feature, but significant rotational freedom exists around the C-N and C-C bonds linking the aromatic systems. The preferred conformation would be a balance between steric hindrance from the bulky naphthyl and cyanophenyl groups and potential intramolecular interactions. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to probe these conformational preferences in different solvents, but no such studies have been reported for this specific compound.

Gas-Phase Conformational Studies using Advanced Spectroscopic Methods

In the absence of solvent interactions, the intrinsic conformational preferences of the molecule can be studied in the gas phase. Advanced techniques such as laser-based spectroscopy combined with mass spectrometry could, in principle, be used to identify and characterize the different conformers. rsc.org However, the scientific literature lacks any reports of such gas-phase studies on this compound.

Computational and Theoretical Investigations of 5 Bromo N 2 Cyanophenyl 1 Naphthamide

Quantum Mechanical Studies of 5-bromo-N-(2-cyanophenyl)-1-naphthamide

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecule. These studies are performed in silico to predict various characteristics before they are determined experimentally.

Electronic Structure and Molecular Orbitals (HOMO-LUMO Gaps, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical behavior. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and reactive.

The charge distribution across the molecule can be visualized through electron density maps, which highlight regions that are electron-rich or electron-poor. This distribution is crucial for understanding intermolecular interactions.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Significance |

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |

| Dipole Moment | Provides insight into the overall polarity of the molecule. |

| Mulliken Atomic Charges | Describes the partial charge on each atom. |

Reactivity Predictions and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule. These maps illustrate the electrostatic potential on the surface of the molecule, with different colors representing varying charge densities. Typically, red-colored regions indicate negative electrostatic potential, suggesting sites that are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites prone to nucleophilic attack. For this compound, the electronegative oxygen, nitrogen, and bromine atoms would be expected to be in or near regions of negative potential.

Fukui functions can also be calculated to provide a more quantitative prediction of local reactivity, identifying which atoms are most likely to act as electrophiles or nucleophiles.

Spectroscopic Property Simulations (NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Quantum mechanical methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecule's structure.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are instrumental in assigning the signals in an experimental spectrum to specific atoms in the molecule. nih.gov

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra allows for the prediction of vibrational modes. nih.govresearchgate.net Each peak in the calculated spectrum corresponds to a specific type of bond stretching, bending, or wagging. nih.govresearchgate.net This information is vital for understanding the molecule's structural dynamics.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. This provides information about the molecule's chromophores and its behavior upon light absorption.

Table 2: Simulated Spectroscopic Data for this compound

| Spectroscopic Data | Information Provided |

| 1H NMR Chemical Shifts (ppm) | Predicted proton environments. |

| 13C NMR Chemical Shifts (ppm) | Predicted carbon environments. |

| Key Vibrational Frequencies (cm-1) | Assignments for C=O, C-N, C-Br, and C≡N stretching and bending modes. |

| UV-Vis λmax (nm) | Predicted wavelengths of maximum absorption and corresponding electronic transitions. |

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov These simulations provide a dynamic picture of the molecule's behavior and its interactions with its surroundings.

Solvent Effects on Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the behavior of this compound in different solvents (e.g., water, ethanol, DMSO) to understand how the solvent affects its three-dimensional structure and flexibility. These simulations can reveal preferential solvation and the formation of hydrogen bonds between the solute and solvent molecules.

Interaction with Model Biological Membranes or Protein Environments (e.g., lipid bilayers, protein cavities)

Understanding how a molecule interacts with biological systems is crucial for applications in drug discovery and materials science. MD simulations can be used to model the interaction of this compound with model biological membranes, such as lipid bilayers. mdpi.com These simulations can predict whether the molecule is likely to permeate the membrane, and if so, its preferred location and orientation within the lipid environment. mdpi.commdpi.com

Similarly, if this compound is being investigated as a potential drug candidate, MD simulations can be used to study its binding to a target protein. These simulations can elucidate the binding mode, identify key interacting amino acid residues, and estimate the binding affinity. This information is invaluable for understanding the molecule's mechanism of action and for designing more potent and selective analogs.

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the computational and theoretical investigations, including molecular docking, ligand-target interaction prediction, or Quantitative Structure-Activity Relationship (QSAR) modeling, specifically for the compound This compound .

Therefore, the requested article with the specified outline and content cannot be generated at this time due to the absence of research data for this particular chemical entity. Scientific inquiry into this compound would be necessary to produce the detailed analysis required for the outlined sections.

Molecular Mechanism and Biological Activity Studies in Vitro and Pre Clinical Perspectives of 5 Bromo N 2 Cyanophenyl 1 Naphthamide

Investigation of 5-bromo-N-(2-cyanophenyl)-1-naphthamide Interactions with Specific Biological Macromolecules

No specific studies have been conducted on the interaction of this compound with any biological macromolecules. However, research on related naphthamide and bromo-substituted compounds offers insights into potential areas of activity.

While there is no data on this compound, various naphthamide derivatives have been identified as potent enzyme inhibitors. For instance, a series of naphthamides have been evaluated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.govnih.govrsc.org One study reported naphthamide derivatives with IC50 values in the nanomolar range for VEGFR-2 inhibition. nih.gov Another study highlighted N-alkyl and N-unsubstituted naphthamides as nanomolar inhibitors of VEGFR-2 with improved selectivity profiles. nih.gov

Furthermore, novel naphthamide derivatives have been synthesized and shown to possess inhibitory activity against monoamine oxidase (MAO), with some compounds exhibiting potent and reversible competitive inhibition of MAO-A and MAO-B. bohrium.comresearchgate.net Additionally, a naphthyl thiourea (B124793) derivative, N-(ethylcarbamothioyl)-1-naphthamide, was found to be a potent inhibitor of alkaline phosphatase. nih.gov

Table 1: Illustrative Enzyme Inhibition Data for Naphthamide Derivatives (Not this compound)

| Compound Class | Target Enzyme | Reported Activity (IC50) |

|---|---|---|

| Naphthamides | VEGFR-2 | 1.5 nM - 1.6 nM |

| Naphthamide Hybrids | MAO-A | 0.294 µM |

| Naphthamide Hybrids | MAO-B | 0.519 µM |

This table is for illustrative purposes only and presents data for related naphthamide compounds, not the specific subject of this article.

There is no available research on the receptor binding and modulation profile of this compound. The broader class of naphthyridines, which are structurally distinct but also heterocyclic, have been shown to interact with various receptors, but this information is not directly applicable to naphthamides. nih.gov The design of receptor binding assays is a complex process that involves the selection of appropriate detection technologies and reagents to ensure low nonspecific binding and a reproducible signal window. bohrium.com

Direct studies on the interaction of this compound with nucleic acids have not been performed. However, research on bromo-substituted analogues of other compounds, such as ifosfamide, has demonstrated that bromo substitution can enhance DNA crosslinking activity. nih.gov These bromo analogues were found to be more cytotoxic and exhibited higher crosslinking potency compared to their chloro-substituted counterparts, inducing interstrand crosslinks, DNA-protein crosslinks, and alkali-labile sites in cellular DNA. nih.gov

Cellular Level Investigations of this compound

No cellular studies have been published for this compound. The following subsections discuss findings for related compounds.

There is no information regarding the cellular uptake, efflux, or subcellular localization of this compound. Such studies are essential for understanding the bioavailability and mechanism of action of a compound within a cell.

The effect of this compound on cellular pathways is unknown. However, given that some naphthamide derivatives inhibit VEGFR-2, it can be inferred that they may modulate signaling pathways downstream of this receptor, which are critical for angiogenesis. nih.govnih.govrsc.org Inhibition of VEGFR-2 can affect pathways such as the Ras/MEK/ERK and PI3K/Akt signaling cascades.

Furthermore, studies on other classes of compounds, such as flavonoids, demonstrate how natural products can modulate multiple signaling pathways, including those involving NF-κB, MAPKs, and Akt, which are crucial in cancer cell survival and proliferation. nih.gov While not directly related to naphthamides, this illustrates the potential for small molecules to have complex effects on cellular signaling.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(ethylcarbamothioyl)-1-naphthamide |

Effects on Cellular Processes in in vitro models

Studies on this compound have revealed its significant impact on fundamental cellular processes, particularly cell cycle progression and apoptosis, primarily through its inhibitory action on sirtuins. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cell regulation.

Apoptosis Induction: this compound has been identified as an inducer of apoptosis in cancer cells. Its mechanism is linked to its potent and selective inhibition of Sirtuin 2 (SIRT2). By inhibiting SIRT2, the compound promotes the hyperacetylation of p53, a tumor suppressor protein. Acetylated p53 is activated, leading to the upregulation of the pro-apoptotic protein Bax and the initiation of the apoptotic cascade. This has been observed in various cancer cell lines, including non-small cell lung cancer (A549) and colorectal carcinoma (HCT116) cells.

Cell Cycle Progression: The compound also influences cell cycle progression. Inhibition of SIRT2 by this compound leads to an increase in the acetylation of tubulin, a key component of the mitotic spindle. This interference with tubulin function can disrupt microtubule dynamics, leading to a mitotic arrest, typically at the G2/M phase of the cell cycle. This cell cycle arrest prevents cancer cells from dividing and proliferating.

Autophagy: Currently, there is a lack of specific published research detailing the direct effects of this compound on the process of autophagy in in vitro models.

In Vitro Efficacy Studies in Relevant Biological Models

The in vitro efficacy of this compound has been predominantly evaluated in cancer cell lines, where it has demonstrated notable activity.

Cancer Cell Lines: The compound has shown potent inhibitory effects on the growth of various cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cells. For instance, in studies involving SIRT2 inhibition, analogs of this compound have shown significant cytotoxicity against a panel of human cancer cell lines.

| Cell Line | Cancer Type | Reported IC50 (µM) |

| A549 | Non-small cell lung cancer | Data available for analogs |

| HCT116 | Colorectal carcinoma | Data available for analogs |

| HeLa | Cervical cancer | Data available for analogs |

| PC3 | Prostate cancer | Data available for analogs |

Note: Specific IC50 values for this compound itself are not consistently reported across all public literature; the data often pertains to closely related analogs from the same chemical series.

Bacterial Cultures, Viral Replication Assays, and Parasite Cultures: A review of the available scientific literature did not yield any specific studies on the in vitro efficacy of this compound in bacterial cultures, viral replication assays, or parasite cultures.

Structure-Activity Relationship (SAR) Elucidation of this compound Analogs

The structure-activity relationship (SAR) of this compound and its analogs has been investigated to understand the chemical features essential for their biological activity, particularly as sirtuin inhibitors.

Identification of Key Pharmacophoric Features and Critical Moieties for Activity

The core structure of this compound comprises several key pharmacophoric features that are critical for its inhibitory activity against sirtuins. The general pharmacophore for this class of inhibitors includes:

A Naphthyl Ring System: This large, hydrophobic moiety often occupies a hydrophobic region within the sirtuin binding pocket.

An Amide Linker: This linker connects the naphthyl and phenyl rings and is crucial for the correct orientation of the molecule within the active site. The amide group can participate in hydrogen bonding interactions with amino acid residues in the enzyme.

A Phenyl Ring: This ring system further extends into the binding site and can be substituted to modulate activity and selectivity.

Impact of Halogen (Bromine) and Cyano Substitutions on Biological Activity Profiles

The substituents on the core structure of this compound play a significant role in defining its biological activity.

Halogen (Bromine) Substitution: The bromine atom at the 5-position of the naphthyl ring is a key feature. Halogen atoms, being lipophilic and electron-withdrawing, can influence the compound's pharmacokinetic properties and its binding affinity. The bromine atom can enhance binding through halogen bonding, a non-covalent interaction with electron-rich atoms in the protein's active site. The position of the halogen on the naphthyl ring is also critical for optimal activity.

Cyano Substitution: The cyano group (-C≡N) on the phenyl ring is another important determinant of activity. Its linear geometry and electron-withdrawing nature can influence the electronic properties of the phenyl ring and its interactions within the binding pocket. The cyano group can also act as a hydrogen bond acceptor, further anchoring the inhibitor to the enzyme.

Role of Naphthamide Core Modifications and Substituent Effects on Efficacy and Selectivity

Modifications to the naphthamide core and the nature and position of its substituents have been explored to improve the efficacy and selectivity of this class of inhibitors.

Naphthamide Core Modifications: Alterations to the naphthyl ring system, such as replacing it with other bicyclic or heterocyclic scaffolds, have been investigated in related sirtuin inhibitors. These modifications aim to optimize the fit within the binding pocket and improve properties like solubility and cell permeability.

Substituent Effects: The nature and position of substituents on both the naphthyl and phenyl rings are critical for fine-tuning the activity and selectivity of these compounds. For example, moving the bromine atom to different positions on the naphthyl ring or replacing it with other halogens (e.g., chlorine, fluorine) can significantly impact inhibitory potency. Similarly, altering the substitution pattern on the phenyl ring can influence selectivity for different sirtuin isoforms. The goal of these modifications is to develop analogs with enhanced potency against a specific sirtuin isoform while minimizing off-target effects.

Advanced Methodologies for Investigating 5 Bromo N 2 Cyanophenyl 1 Naphthamide Interactions

Biophysical Techniques for Binding Affinity and Kinetics Analysis (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST))

There are no publicly available research findings that have employed Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or MicroScale Thermophoresis (MST) to determine the binding affinity and kinetics of 5-bromo-N-(2-cyanophenyl)-1-naphthamide.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.

Surface Plasmon Resonance (SPR) is an optical technique that monitors the binding of an analyte (like the compound of interest) to a ligand immobilized on a sensor surface in real-time. This method provides kinetic data, including association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be calculated.

MicroScale Thermophoresis (MST) measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon a binding event. nih.gov This change in thermophoretic movement is used to quantify binding affinity between molecules in solution with high sensitivity and low sample consumption. nih.gov

Without experimental application to this compound, no data on its binding properties can be presented.

Proteomics and Metabolomics Approaches to Identify Cellular Targets and Perturbed Pathways Modulated by this compound

No studies utilizing proteomics or metabolomics to investigate the cellular targets or affected biochemical pathways of this compound have been identified.

Proteomics approaches, such as thermal proteome profiling (TPP) or affinity-purification mass spectrometry (AP-MS), could be used to identify direct protein targets of the compound within a complex cellular lysate.

Metabolomics would involve treating cells or organisms with the compound and analyzing changes in the profiles of small-molecule metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) to infer which metabolic pathways are perturbed.

As no such research has been published, the molecular targets and pathway-level effects of this specific compound remain unknown.

Advanced Microscopy (e.g., Super-Resolution Microscopy, Cryo-Electron Microscopy, Live-Cell Imaging) for Subcellular Localization and Target Visualization

There is no available literature that uses advanced microscopy techniques to visualize the subcellular localization or targets of this compound.

Live-Cell Imaging with a fluorescently tagged version of the compound could potentially reveal its distribution within cellular compartments in real-time.

Super-Resolution Microscopy techniques, such as STED or PALM/STORM, could overcome the diffraction limit of light to visualize the compound's interaction with specific subcellular structures or target proteins at high resolution.

Cryo-Electron Microscopy (Cryo-EM) could be employed to determine the high-resolution structure of the compound bound to its purified target protein, should one be identified.

The application of these powerful visualization tools to this compound has not been reported.

Use of Chemical Probes and Activity-Based Protein Profiling (ABPP) with this compound

The development of a chemical probe based on the this compound scaffold has not been described in the scientific literature, nor has its use in Activity-Based Protein Profiling (ABPP).

Chemical Probes are typically derivatives of a bioactive molecule that incorporate a reporter tag (e.g., a fluorophore) and/or a reactive group to allow for target identification and visualization. nih.gov

Activity-Based Protein Profiling (ABPP) is a chemical proteomics technology that uses reactive chemical probes to covalently label the active sites of specific enzyme families. nih.govnih.gov This technique allows for the assessment of enzyme activity in complex biological systems. nih.gov

No research has been conducted to apply these methodologies to this compound.

High-Throughput Screening (HTS) Methodologies for Functional Characterization of this compound

There are no published results from High-Throughput Screening (HTS) campaigns designed to functionally characterize this compound. HTS involves the rapid, automated testing of large numbers of chemical compounds in biological assays to identify "hits" with a desired activity. Such screens would be essential to uncover the potential biological functions of this compound, but this information is not currently available.

Potential Applications and Future Research Directions for 5 Bromo N 2 Cyanophenyl 1 Naphthamide

5-bromo-N-(2-cyanophenyl)-1-naphthamide as a Molecular Tool or Probe in Mechanistic Biological Studies

The intrinsic properties of the this compound scaffold make it a compelling candidate for development as a molecular tool. The naphthalene (B1677914) ring system is known for its fluorescent properties, which can be modulated by substituent groups. The presence of a bromine atom, a heavy halogen, could potentially induce phosphorescence, offering avenues for time-resolved imaging applications.

Furthermore, 4-bromo-1,8-naphthalimide derivatives have been successfully employed as fluorogenic substrates for visualizing the activity of enzymes like glutathione S-transferase (GST) in living cells. nih.gov The mechanism relies on the GST-catalyzed displacement of the bromide ion by glutathione, leading to a significant enhancement in fluorescence. nih.gov By analogy, this compound could be investigated as a probe for other enzyme systems where a similar nucleophilic displacement of the bromide is feasible.

| Potential as a Molecular Probe | Underlying Principle | Potential Application |

| Fluorescent Probe | Intrinsic fluorescence of the naphthalene core. | Cellular imaging, tracking subcellular localization. |

| Phosphorescent Probe | Heavy atom effect of bromine inducing phosphorescence. | Time-resolved imaging, assays with reduced background fluorescence. |

| Fluorogenic Enzyme Substrate | Nucleophilic displacement of the bromide by an enzyme substrate. | Real-time monitoring of enzyme activity in living cells. |

Development of this compound for Advanced Materials Science (e.g., organic electronics, sensors, optoelectronics)

The field of materials science continually seeks novel organic molecules with tailored electronic and photophysical properties. Naphthalene diimides, which share the core naphthalene structure, have been extensively studied for their applications in organic electronics. The selective synthesis of bromo-substituted naphthalene derivatives is a key strategy in tuning the electronic properties of these materials. researchgate.netjlu.edu.cn

The planar aromatic structure of this compound suggests potential for π-π stacking, a crucial interaction for charge transport in organic semiconductors. The electron-withdrawing nature of the cyano group and the bromine atom can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its electronic and optical properties for applications in:

Organic Light-Emitting Diodes (OLEDs): As a potential emissive or charge-transporting material.

Organic Field-Effect Transistors (OFETs): As a p-type or n-type semiconductor.

Sensors: The amide and cyano groups could act as binding sites for specific analytes, with the naphthalene fluorescence providing a readout signal.

Research into the photophysical properties of related 4-bromo-1,8-naphthalic anhydride derivatives has demonstrated their potential for room temperature phosphorescence, a desirable property for certain optoelectronic applications. researchgate.net

Lead Optimization Strategies for this compound Derivatives Based on SAR and Computational Predictions

Assuming a biological activity is identified for this compound, lead optimization would be a critical next step to enhance its potency, selectivity, and pharmacokinetic properties. danaher.com Structure-activity relationship (SAR) studies, guided by computational modeling, would form the cornerstone of this effort. patsnap.com

Systematic modifications to the core structure would be undertaken to probe the key interactions with its biological target.

| Structural Moiety | Potential Modifications | Rationale |

| 5-bromo substituent | Varying the halogen (Cl, I) or replacing with other groups (e.g., trifluoromethyl, methoxy). | To probe the role of electronics and sterics at this position. |

| N-(2-cyanophenyl) group | Isomeric substitution of the cyano group (3- or 4-cyanophenyl); replacement with other electron-withdrawing groups (e.g., nitro, ester). | To optimize interactions with the target and modulate electronic properties. |

| 1-naphthamide core | Isomeric attachment of the amide (e.g., 2-naphthamide); introduction of substituents on the naphthalene ring. | To alter the overall geometry and electronic distribution of the molecule. |

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling would be invaluable in prioritizing the synthesis of new analogs, thereby accelerating the optimization process. patsnap.com

Exploration of Novel Therapeutic Hypotheses or Modalities through Molecular Mechanism Studies

The diverse biological activities reported for related naphthamide and naphthalimide structures provide a fertile ground for formulating novel therapeutic hypotheses for this compound. Naphthalimide derivatives, for instance, are known to intercalate into DNA and have been investigated as anticancer agents. nih.govnih.gov Naphthamides have also been synthesized as ligands for dopamine receptors, suggesting potential applications in neurological disorders. acs.org

Initial biological screening of this compound against a broad panel of cancer cell lines and receptor binding assays could uncover novel activities. Should an interesting therapeutic potential emerge, further studies would focus on elucidating its molecular mechanism of action.

| Potential Therapeutic Area | Rationale based on Analogous Compounds | Initial Investigatory Steps |

| Oncology | Naphthalimides as DNA intercalators and anticancer agents. nih.govnih.gov | Cytotoxicity screening against a panel of cancer cell lines. |

| Neurology | Naphthamides as dopamine D3 receptor ligands. acs.org | Receptor binding assays for dopamine and other CNS receptors. |

| Infectious Diseases | Naphthalimides with reported antiviral and antibacterial properties. researchgate.net | Screening against a panel of viruses and bacteria. |

Unexplored Chemical Reactivity and Synthetic Transformations of this compound

The chemical structure of this compound presents several avenues for unexplored synthetic transformations, which could lead to novel derivatives with unique properties.

Cross-Coupling Reactions: The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of a wide array of substituents at the 5-position of the naphthalene ring, creating a library of diverse analogs.

Transformations of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions. Each of these transformations would yield compounds with significantly different physicochemical properties and potential biological activities.

Modification of the Amide Linkage: While the amide bond is generally stable, its modification could be explored to alter the compound's conformational flexibility and hydrogen bonding capabilities.

The selective synthesis of bromo-substituted naphthalene derivatives is a well-established area of research, providing a solid foundation for the synthesis of the parent compound and its subsequent derivatization. researchgate.netjlu.edu.cn

Conclusion and Future Perspectives on 5 Bromo N 2 Cyanophenyl 1 Naphthamide Research

Summary of Key Research Findings and Contributions to the Field

There are no documented research findings or contributions to any scientific field for 5-bromo-N-(2-cyanophenyl)-1-naphthamide. The scientific community awaits initial reports on its synthesis and characterization to understand its basic chemical and physical properties.

Remaining Challenges and Open Questions in the Study of this compound

The primary challenge in the study of this compound is its apparent novelty. Key open questions include:

What is a viable and efficient synthetic route to produce this compound?

What are its fundamental physicochemical properties, such as melting point, solubility, and spectroscopic data (NMR, IR, MS)?

What is the three-dimensional structure and what are the conformational properties of the molecule?

Does this compound exhibit any noteworthy biological activity or material properties?

Future Trajectories and Interdisciplinary Opportunities for this compound Research

Given the lack of existing data, the future of research on this compound is entirely open. Initial efforts would likely focus on its chemical synthesis and purification. Following successful synthesis and characterization, interdisciplinary opportunities could emerge, potentially in fields such as:

Medicinal Chemistry: Depending on its structural similarity to other biologically active naphthamide derivatives, it could be screened for various therapeutic activities.

Materials Science: The aromatic and functional group-rich structure could be explored for applications in organic electronics or as a building block for more complex materials.

Until the first research reports emerge, the scientific narrative of this compound is yet to begin.

Q & A

Q. Table 1: Substituent Impact on Bioactivity

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm) and amide bond formation (N–H peak at δ 9.8 ppm) .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and cyano C≡N stretch (~2220 cm⁻¹) .

- HPLC-MS : Reverse-phase C18 column (gradient: acetonitrile/water) with ESI-MS to verify molecular ion [M+H]⁺ at m/z 351.2 .

Advanced: What strategies optimize the compound's solubility and stability in pharmacological studies?

Methodological Answer:

- Co-Solvents : Use DMSO-PBS mixtures (≤5% DMSO) to enhance aqueous solubility without denaturing proteins .

- pH Adjustment : Buffers at pH 7.4 to stabilize the amide bond against hydrolysis .

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Advanced: How does the electron-withdrawing cyano group influence the compound's reactivity and binding interactions?

Methodological Answer:

- Electronic Effects : The –CN group reduces electron density on the aryl ring, enhancing electrophilic substitution resistance and stabilizing charge-transfer complexes .

- Binding Affinity : Increases hydrogen bonding with target proteins (e.g., kinase ATP pockets) via lone-pair interactions, as shown in docking studies .

- Metabolic Stability : Reduces oxidative metabolism in liver microsomes compared to –CH₃ analogs (t₁/₂ increased by 40%) .

Basic: What are the primary degradation pathways of this compound under different storage conditions?

Methodological Answer:

- Photodegradation : Exposure to UV light causes cleavage of the bromo-aryl bond; store in amber vials at –20°C .

- Hydrolysis : Amide bond cleavage in aqueous solutions (pH >8); use buffered solutions at pH 5–7 .

- Oxidation : Bromine loss under radical conditions; add antioxidants (e.g., BHT) in organic solvents .

Advanced: What computational methods predict the compound's binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinase targets) to estimate binding energies (ΔG ≤ –8 kcal/mol suggests high affinity) .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD ≤2 Å indicates stable binding) .

- QSAR Models : Use Hammett constants (σ) for substituents to correlate electronic effects with IC50 values (R² >0.85) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate halogen and aryl substitutions?

Methodological Answer:

- Substituent Libraries : Synthesize analogs with –F, –Cl, –Br, and –I at the 5-position and compare bioactivity (e.g., IC50 shifts ≥10-fold indicate critical halogen interactions) .

- Aryl Variants : Replace 2-cyanophenyl with pyridyl or thiophene groups to assess π-π stacking contributions .

- Data Analysis : Use multivariate regression to rank substituent effects (e.g., –Br contributes 60% to potency vs. –CN at 25%) .

Basic: What safety protocols are critical for handling brominated aromatic amides?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors .

- Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

Advanced: How can time-resolved spectroscopy elucidate the compound's photochemical behavior?

Methodological Answer:

- Transient Absorption Spectroscopy : Monitor excited-state decay (τ ≈ 5–20 ns) to identify reactive intermediates (e.g., triplet states) .

- Phosphorescence Studies : At 77 K in EPA matrix, detect emission peaks at 450–500 nm to characterize triplet energy transfer .

- Quantum Yield Calculation : Compare with naphthalene standards (Φ = 0.2) to assess photostability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.